12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic reactions. One common approach is to start with the appropriate aromatic precursors and introduce the bromine and chlorine substituents through electrophilic aromatic substitution reactions. The formation of the tetrazatricyclo structure can be achieved through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the desired transformations. Purification steps such as recrystallization and chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
12-bromo-5-(3-chlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Similar structure but lacks the methyl group on the phenyl ring.
12-bromo-5-(4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one lies in its specific combination of substituents and the resulting chemical and biological properties
Properties
Molecular Formula |
C18H14BrClN4O2S |
---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C18H14BrClN4O2S/c1-8-4-5-10(6-12(8)20)24-18(25)16-15(22-23-24)13-11(7-26-3)14(19)9(2)21-17(13)27-16/h4-6H,7H2,1-3H3 |
InChI Key |
FSOUPXXUZMUPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)Br)COC)N=N2)Cl |
Origin of Product |
United States |
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